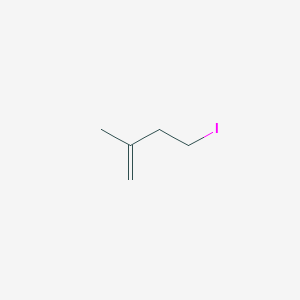

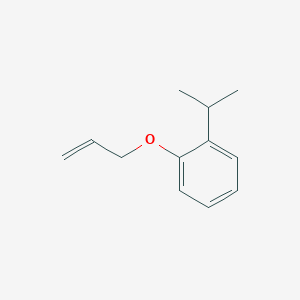

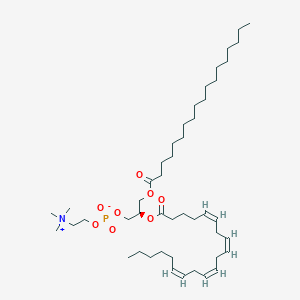

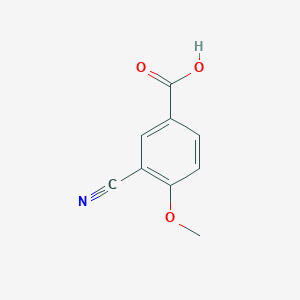

![molecular formula C19H29NO3 B058086 (2S,3R,11bR)-3-イソブチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ピリド[2,1-a]イソキノリン-2-オール CAS No. 924854-60-4](/img/structure/B58086.png)

(2S,3R,11bR)-3-イソブチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ピリド[2,1-a]イソキノリン-2-オール

説明

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ハンチントン病の治療

テトラベナジンは、米国食品医薬品局(FDA)が承認した薬剤であり、ドーパミン枯渇効果を示し、ハンチントン病の舞踏運動の治療に使用されています .

小胞性モノアミン輸送体2型(VMAT2)の阻害

機構的には、テトラベナジンは、神経細胞内の細胞質から小胞に神経伝達物質を輸送する役割を担う小胞性モノアミン輸送体2型に結合し、阻害します . この輸送は、細胞内の神経伝達物質をシナプス間隙に放出するのに寄与し、ドーパミン作動性シグナル伝達をもたらします .

プロドラッグ設計と代謝物医薬品の発見

テトラベナジンの強力な阻害活性は、プロドラッグ設計と代謝物医薬品の発見の高度な応用と詳細な調査につながっています .

エナンチオマー的に純粋なテトラベナジンの合成

さらに、エナンチオマー的に純粋なテトラベナジンの合成が追求されています .

テトラベナジン誘導体の開発

一連の研究の後、バルベナジンやデウテトラベナジンなどのテトラベナジン誘導体が、米国FDAによって承認されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns

作用機序

Target of Action

The primary target of Tetrabenazine Metabolite, also known as (-)-β-HTBZ, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that is responsible for packaging monoamines, such as dopamine, into neuronal vesicles . This transporter plays a pivotal role in controlling the dopamine levels in the human body, which is crucial for signal transmission in the central nervous system .

Mode of Action

Tetrabenazine Metabolite acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores .

Biochemical Pathways

The inhibition of VMAT2 by Tetrabenazine Metabolite affects the dopaminergic signal transmission pathway . By inhibiting VMAT2, the compound prevents the packaging of dopamine into neuronal vesicles, which in turn disrupts the release of dopamine from the presynaptic neuron to the synaptic cleft . This leads to a decrease in dopaminergic signal transmission .

Pharmacokinetics

Tetrabenazine, the parent compound of Tetrabenazine Metabolite, has a very low oral systemic availability . It undergoes extensive first-pass metabolism to hydroxytetrabenazine, and the systemic availability for this metabolite is high . This suggests that the Tetrabenazine Metabolite may have a high bioavailability, which could impact its pharmacological effects.

Result of Action

The inhibition of VMAT2 by Tetrabenazine Metabolite and the subsequent depletion of monoamine neurotransmitters can lead to a reduction in hyperkinetic movement disorders like chorea in Huntington’s disease, hemiballismus, senile chorea, Tourette syndrome, and other tic disorders, and tardive dyskinesia .

特性

IUPAC Name |

(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561897 | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113627-25-1, 924854-60-4 | |

| Record name | beta-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113627251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetrabenazine, (2S,3R,11bR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-DIHYDROTETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2FU181UOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROTETRABENAZINE, (2S,3R,11BR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV9ZV84BDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between Vesicular Monoamine Transporter 2 (VMAT2), Tardive Dyskinesia, and the compound class mentioned?

A1: Tardive Dyskinesia (TD) is a movement disorder characterized by involuntary and repetitive movements. It is often a side effect of long-term use of certain antipsychotic medications that block dopamine receptors. []

Q2: Can you provide an example of a VMAT2 inhibitor used in treating Tardive Dyskinesia?

A2: Valbenazine (Ingrezza) is an example of an FDA-approved VMAT2 inhibitor specifically indicated for treating adults with TD. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

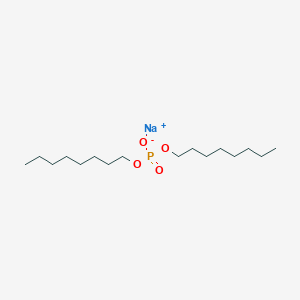

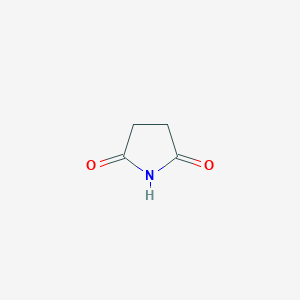

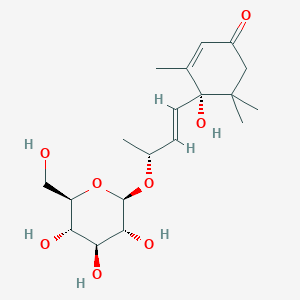

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)